molecular formula C23H21N5O B2578011 3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea CAS No. 2034290-63-4

3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea

Cat. No.: B2578011
CAS No.: 2034290-63-4
M. Wt: 383.455
InChI Key: YKGAQVCRVIYFLN-UHFFFAOYSA-N
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Description

3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea is a useful research compound. Its molecular formula is C23H21N5O and its molecular weight is 383.455. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism and Enzyme Inhibition

A significant aspect of the scientific applications of this compound relates to its role in drug metabolism and enzyme inhibition. For instance, compounds with pyrazole-pyridine scaffolds, similar to the chemical , have been studied for their selectivity and potency as inhibitors of Cytochrome P450 (CYP) enzymes, which play a critical role in drug metabolism. Such inhibitors are crucial for understanding and predicting drug-drug interactions (Khojasteh et al., 2011).

Heterocyclic Chemistry and Medicinal Chemistry

The compound and its analogs have been extensively studied within the realm of heterocyclic chemistry, focusing on their synthesis, properties, and applications in medicinal chemistry. For example, the diversity and complexity of pyrazole-pyridine compounds have been highlighted, showcasing their versatility in forming complex compounds with various properties and potential biological and electrochemical activities (Boča et al., 2011).

Kinase Inhibition

These compounds are also explored for their potential in kinase inhibition, which is a vital area in drug development, especially in cancer therapy. Pyrazolo[3,4-b]pyridine, a closely related scaffold, has demonstrated versatility in interacting with kinases through multiple binding modes, making it an attractive target for developing new kinase inhibitors (Wenglowsky, 2013).

Antifungal Applications

Additionally, research into the antifungal applications of small molecules against pathogens like Fusarium oxysporum highlights the potential of compounds within this chemical class for addressing plant diseases, indicating their broader utility beyond human health (Kaddouri et al., 2022).

Synthetic Pathways and Catalysis

The compound's relevance extends into synthetic chemistry, where its structural motifs are used as precursors or intermediates in the synthesis of other complex molecules. For example, the synthesis of pyranopyrimidine derivatives employs hybrid catalysts, showcasing the importance of these compounds in facilitating chemical reactions and creating new molecules with potential pharmaceutical applications (Parmar et al., 2023).

Properties

IUPAC Name

3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-27-17-19(16-26-27)22-14-18(12-13-24-22)15-25-23(29)28(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-14,16-17H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGAQVCRVIYFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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